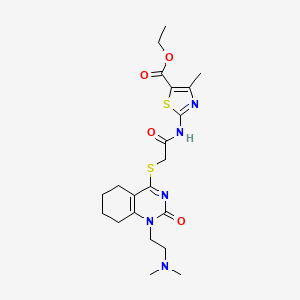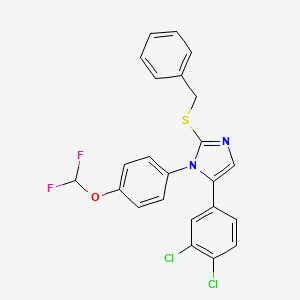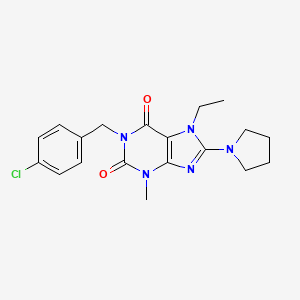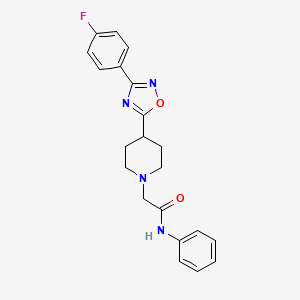
Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a quinazolinone ring, a thioacetamido group, and a dimethylaminoethyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the thiazole ring could be formed via a condensation reaction, while the quinazolinone ring could be formed via a cyclization reaction . The exact synthesis route would depend on the desired configuration and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and quinazolinone rings would likely contribute to the rigidity of the molecule, while the thioacetamido and dimethylaminoethyl groups could provide sites for potential reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The quinazolinone ring could potentially undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and quinazolinone rings could increase the compound’s stability and rigidity. The dimethylaminoethyl group could potentially make the compound more soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related compounds involve complex chemical reactions aimed at exploring the structure-activity relationships of these molecules. For instance, thiazolecarboxylic acid derivatives, including N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, have been synthesized through acylation, methylation, and subsequent conversions, demonstrating the versatility of thiazole compounds in chemical synthesis (Dovlatyan et al., 2004). Similarly, ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has been used in N-acylation reactions to generate 2-aminoalkyloxazole-4-carboxylate esters, highlighting the functionalization of oxazole rings for further chemical exploration (Cox et al., 2003).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of compounds within this chemical class. For example, new quinazolines have been synthesized and evaluated as potential antimicrobial agents, demonstrating the importance of quinazoline derivatives in medicinal chemistry (Desai et al., 2007). Additionally, compounds like ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and their derivatives have been synthesized and tested for antiviral activity against various viruses, although not all compounds showed significant activity (Ivashchenko et al., 2014).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. For instance, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate was studied using FT-IR and FT-Raman spectra, and molecular docking studies showed potential inhibitory activity against specific targets, indicating its potential in drug discovery (El-Azab et al., 2016).
Mécanisme D'action
Orientations Futures
The study of complex organic molecules like this one is a vibrant field of research with many potential applications, including drug discovery and materials science. Future research could focus on exploring the reactivity of this compound, studying its potential biological activity, and developing methods for its synthesis .
Propriétés
IUPAC Name |
ethyl 2-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S2/c1-5-30-19(28)17-13(2)22-20(32-17)23-16(27)12-31-18-14-8-6-7-9-15(14)26(21(29)24-18)11-10-25(3)4/h5-12H2,1-4H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRVYMJXSFHQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2986043.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)
![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)
![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)

![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)

![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986059.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one](/img/structure/B2986060.png)
![tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2986061.png)
